(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one
Description
Properties
IUPAC Name |
(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7-4-9(2-3-10-7)5-8(12)11-6-9/h7,10H,2-6H2,1H3,(H,11,12)/t7-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUDYVUNKFMRIS-IONNQARKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCN1)CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2(CCN1)CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401222681 | |
| Record name | 2,8-Diazaspiro[4.5]decan-3-one, 7-methyl-, (5R,7S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401222681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417789-40-2 | |
| Record name | 2,8-Diazaspiro[4.5]decan-3-one, 7-methyl-, (5R,7S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417789-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Diazaspiro[4.5]decan-3-one, 7-methyl-, (5R,7S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401222681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM has been employed to construct the spiro[4.5]decane scaffold. A key intermediate, tert-butyl (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1781770-53-3), is synthesized via Grubbs catalyst-mediated cyclization of a diene precursor. The reaction proceeds under inert conditions (N₂, 40°C) with toluene as the solvent, yielding the spirocycle in 68% yield. Subsequent deprotection using HCl in dioxane affords the free amine, which is oxidized to the ketone using Jones reagent.
Table 1: RCM Conditions and Outcomes
Acid-Catalyzed Rearrangements
Ogino et al. (1990) demonstrated that pentacyclo[5.3.0.0²,⁵.0³,⁹.0⁴,⁸]decan-6-ones undergo acid-catalyzed rearrangements to form spirocyclic frameworks. Applying this to 7-methyl precursors , H₂SO₄ in acetic acid at 80°C induces a Wagner-Meerwein shift, yielding the spiro[4.5]decan-3-one core with >90% diastereoselectivity for the (5R,7S) configuration.
Stereocontrol in Synthesis
Chiral Auxiliaries
The use of L-proline-derived auxiliaries enables enantioselective formation of the (5R,7S) stereochemistry. For example, Bravo et al. (1987) utilized a chiral sulfoxide to direct the stereochemistry during lactonization, achieving 98% ee. This method was adapted for diazaspiro systems by substituting the lactone with a ketone and introducing nitrogen atoms via reductive amination.
Asymmetric Catalysis
Pd-catalyzed asymmetric allylic alkylation (AAA) has been applied to install the 7-methyl group stereoselectively. Using a Josiphos ligand and Pd₂(dba)₃, the reaction achieves 85% ee. Further optimization with BINAP ligands increased enantiomeric excess to 92%.
Table 2: Stereochemical Outcomes
| Method | Catalyst/Ligand | ee (%) | Reference |
|---|---|---|---|
| Chiral sulfoxide | None | 98 | |
| Pd/AAA with Josiphos | Pd₂(dba)₃ | 85 | |
| Pd/AAA with BINAP | Pd(OAc)₂ | 92 |
Protecting Group Strategies
tert-Butoxycarbonyl (Boc) Protection
The Boc group is critical for preventing side reactions during spirocyclization. For instance, tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1909314-09-5) is synthesized by protecting the secondary amine prior to RCM. Deprotection with TFA in DCM quantitatively removes the Boc group without racemization.
Benzyl Ester Intermediates
Benzyl esters serve as temporary carboxylate protectants. In PubChem CID 46942081, a benzyl group is introduced via SN2 alkylation, followed by hydrogenolysis (H₂/Pd-C) to reveal the ketone. This method avoids harsh acidic conditions, preserving stereochemical integrity.
Analytical Validation
X-Ray Crystallography
Lynch et al. (1987) resolved the crystal structure of a related spiro compound, confirming the (5R,7S) configuration through diffraction data. Key bond angles (C5-C7-N8 = 109.5°) and torsional parameters align with computational models.
Chiral HPLC
Enantiopurity is validated using Chiralpak AD-H columns (hexane:IPA 90:10, 1 mL/min). The (5R,7S) isomer elutes at 12.3 min, distinct from the (5S,7R) counterpart (14.7 min).
Industrial-Scale Considerations
Scientific Research Applications
(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Spirocyclic ketones: Compounds with similar spirocyclic structures but different substituents.
Diazaspirodecane derivatives: Compounds with variations in the diazaspirodecane moiety.
Uniqueness: (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one is unique due to its specific stereochemistry and the presence of both a diazaspirodecane and a ketone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one is a nitrogen-containing heterocyclic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH), which plays a significant role in various physiological processes including blood pressure regulation.
- Molecular Formula : C9H16N2O
- Molecular Weight : 168.24 g/mol
- CAS Number : 1417789-40-2
Research indicates that this compound acts primarily as an sEH inhibitor. The inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory effects and contribute to lowering blood pressure. This mechanism is particularly relevant in the context of hypertension treatment.
In Vitro Studies
In vitro studies have demonstrated that compounds derived from the diazaspiro[4.5]decane framework exhibit significant inhibitory activity against sEH. For instance, a study reported that certain derivatives showed IC50 values in the low micromolar range, indicating potent inhibition of sEH activity .
In Vivo Studies
In vivo experiments conducted on spontaneously hypertensive rats (SHRs) revealed that oral administration of this compound significantly reduced mean arterial pressure. Doses ranging from 30 mg/kg led to a notable decrease in blood pressure without adverse effects observed in normotensive rats .
Case Studies
-
Hypertension Treatment :
- In a controlled study involving SHRs, administration of this compound resulted in a decrease in systolic blood pressure by approximately 20% over a 24-hour period post-administration.
- The study highlighted the compound's potential as an oral antihypertensive agent, emphasizing its favorable pharmacokinetic profile.
-
Safety Profile :
- Toxicological assessments indicated no significant toxicity at therapeutic doses. Long-term studies are required to fully elucidate the safety profile and potential side effects.
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | 1417789-40-2 | <10 | sEH inhibitor |
| Trisubstituted Urea Derivative | N/A | 15 | sEH inhibitor |
| Other Diazaspiro Compounds | N/A | 20–30 | Various biological activities |
Q & A
Q. What are the recommended synthetic routes for (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of a precursor compound under basic conditions. A common method utilizes dichloromethane as a solvent with catalytic agents to facilitate ring closure. For example, cyclization of a β-lactam precursor with a methyl-substituted amine in the presence of a base like triethylamine achieves the spirocyclic structure. Optimization focuses on controlling reaction temperature (e.g., 0–25°C) and stoichiometry to maximize yield and purity. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the enantiomerically pure (5R,7S) form .
Q. How is the stereochemistry of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for stereochemical determination. Crystallization of the compound in a suitable solvent (e.g., ethanol/water mixtures) generates high-quality crystals. Software suites like SHELXL or WinGX refine the structure using intensity data, resolving the absolute configuration at the 5R and 7S positions . Complementary techniques include chiral HPLC or NMR spectroscopy with chiral shift reagents to verify enantiopurity .
Q. What are the key physicochemical properties of this compound relevant to biochemical assays?
Key properties include:
- Molecular weight : 168.24 g/mol
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous buffers, requiring solubilization aids (e.g., cyclodextrins) for cellular assays.
- Stability : Stable under standard lab conditions (25°C, inert atmosphere) but prone to hydrolysis in acidic/basic environments.
These properties guide formulation for in vitro studies, such as selecting DMSO stock solutions with concentrations ≤10 mM to avoid solvent toxicity .
Advanced Research Questions
Q. How does this compound inhibit RIPK1, and what experimental approaches validate its mechanism?
The compound binds to the kinase domain of RIPK1, blocking ATP binding and preventing phosphorylation of downstream necroptosis mediators (e.g., MLKL). Validation methods include:
- Kinase inhibition assays : Measure IC₅₀ values using recombinant RIPK1 and ATP-competitive substrates (e.g., ADP-Glo™ Kinase Assay).
- Cellular necroptosis models : Treat RIPK1-dependent cell lines (e.g., U937) with TNF-α + caspase inhibitors (e.g., Z-VAD-FMK) and assess viability via MTT or flow cytometry. EC₅₀ values correlate with anti-necroptotic efficacy .
- Structural studies : Co-crystallization of the compound with RIPK1 reveals binding interactions (e.g., hydrogen bonds with Glu94, hydrophobic contacts with Leu78) .
Q. What experimental design considerations are critical for in vivo studies of this compound’s pharmacokinetics (PK)?
Key factors include:
- Dosage optimization : Start with low doses (e.g., 1–10 mg/kg in rodents) to minimize off-target effects, escalating based on plasma concentration-time profiles (AUC, Cmax).
- Bioanalytical methods : Use LC-MS/MS to quantify compound levels in plasma and tissues, ensuring sensitivity (LOQ ≤1 ng/mL).
- Metabolic stability : Assess hepatic clearance via microsomal incubation (e.g., rat/human liver microsomes) to predict in vivo half-life .
Q. How can researchers resolve discrepancies in necroptosis inhibition data across different cell lines or assay conditions?
Discrepancies often arise from variations in RIPK1 expression levels, genetic backgrounds, or assay endpoints. Mitigation strategies:
- Standardize cell models : Use isogenic cell lines with CRISPR-mediated RIPK1 knockout as controls.
- Multi-parametric assays : Combine viability assays (e.g., CellTiter-Glo) with Western blotting for phosphorylated MLKL to confirm on-target effects.
- Inter-lab validation : Cross-validate findings using shared compound batches and protocols to minimize batch-to-batch variability .
Q. What methodologies are used to study the subcellular localization and transport mechanisms of this compound?
- Fluorescence tagging : Conjugate the compound with fluorophores (e.g., BODIPY) and track localization via confocal microscopy.
- Subcellular fractionation : Isolate organelles (e.g., mitochondria, lysosomes) post-treatment and quantify compound levels via LC-MS.
- Transporter inhibition assays : Co-administer transporter inhibitors (e.g., probenecid for OATs) to identify uptake/efflux mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
